5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid

Medicinal Chemistry Physicochemical Property Lipophilicity

This dual-halogenated benzofuran carboxylic acid offers a non-interchangeable scaffold for medicinal chemistry. The 5-bromo and 7-fluoro substitution pattern provides orthogonal reactivity for cross-coupling and metabolic stability modulation, distinct from mono-halogenated analogs. Its unique physicochemical profile (MW 259.03, XLogP3 2.6) supports lead optimization and SAR studies. Procure this strategic building block to advance your complex molecule synthesis programs.

Molecular Formula C9H4BrFO3
Molecular Weight 259.03 g/mol
CAS No. 1479026-17-9
Cat. No. B6616363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid
CAS1479026-17-9
Molecular FormulaC9H4BrFO3
Molecular Weight259.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C(=CO2)C(=O)O)F)Br
InChIInChI=1S/C9H4BrFO3/c10-4-1-5-6(9(12)13)3-14-8(5)7(11)2-4/h1-3H,(H,12,13)
InChIKeyTTWPBIZYCBMVIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-fluoro-1-benzofuran-3-carboxylic Acid (CAS 1479026-17-9): Technical Specification and Procurement Guide


5-Bromo-7-fluoro-1-benzofuran-3-carboxylic acid (CAS 1479026-17-9) is a heterocyclic building block characterized by a benzofuran core substituted with bromine at the 5-position, fluorine at the 7-position, and a carboxylic acid group at the 3-position [1]. It has a molecular formula of C9H4BrFO3 and a molecular weight of 259.03 g/mol, with a computed XLogP3-AA of 2.6, indicating moderate lipophilicity [2]. This compound is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, where its dual halogenation provides distinct reactivity handles for cross-coupling and nucleophilic aromatic substitution reactions .

Why Generic Substitution of 5-Bromo-7-fluoro-1-benzofuran-3-carboxylic Acid Is Not Feasible: A Physicochemical and Synthetic Rationale


Generic substitution of 5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid with other benzofuran-3-carboxylic acid derivatives is not advisable due to its unique dual-halogenation pattern, which directly impacts both physicochemical properties and synthetic utility. Compared to mono-halogenated analogs like 5-bromo-1-benzofuran-3-carboxylic acid (MW 241.04 g/mol, LogP 3.12) or 7-fluoro-1-benzofuran-3-carboxylic acid (MW 180.13 g/mol) , the presence of both bromine and fluorine atoms in the target compound (MW 259.03 g/mol, XLogP3-AA 2.6) [1] confers a distinct molecular weight and lipophilicity profile [2]. Furthermore, the bromine atom provides a site for Pd-catalyzed cross-coupling reactions, while the fluorine atom can influence metabolic stability and modulate electronic properties of downstream products, making this compound a non-interchangeable intermediate in the synthesis of complex molecules where precise substitution patterns are required [3].

Quantitative Differentiation Evidence for 5-Bromo-7-fluoro-1-benzofuran-3-carboxylic Acid (1479026-17-9) vs. Closest Analogs


Comparative Molecular Weight and Lipophilicity (LogP) Analysis vs. Mono-Halogenated Analogs

5-Bromo-7-fluoro-1-benzofuran-3-carboxylic acid (MW 259.03 g/mol, XLogP3-AA 2.6) exhibits a distinct molecular weight and lipophilicity profile compared to its mono-halogenated analogs. Specifically, 5-bromo-1-benzofuran-3-carboxylic acid has a molecular weight of 241.04 g/mol and a computed LogP of 3.12 , while 7-fluoro-1-benzofuran-3-carboxylic acid has a molecular weight of 180.13 g/mol . The target compound's XLogP3-AA of 2.6 is notably lower than the bromo-only analog, likely due to the electron-withdrawing and polarity-enhancing effect of the fluorine substituent [1]. This difference in lipophilicity can influence membrane permeability and metabolic stability in biological systems.

Medicinal Chemistry Physicochemical Property Lipophilicity

Synthetic Utility: Dual Halogenation Enables Sequential Cross-Coupling Strategies

The presence of both bromine and fluorine atoms in 5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid provides a unique synthetic advantage over mono-halogenated analogs. The bromine atom at the 5-position serves as a handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom at the 7-position can remain intact or be substituted under specific conditions, allowing for sequential diversification of the benzofuran core . In contrast, 5-bromo-1-benzofuran-3-carboxylic acid offers only a single cross-coupling site, and 7-fluoro-1-benzofuran-3-carboxylic acid lacks a suitable leaving group for many common coupling reactions. This dual functionality is analogous to the utility described for bromofluorofurans, where selective lithiation and subsequent electrophilic trapping is possible [1].

Organic Synthesis Cross-Coupling Building Block

Predicted Density and Boiling Point Comparison vs. 5-Bromo-1-benzofuran-3-carboxylic Acid

While experimental data for 5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid is limited, comparative analysis with the structurally similar 5-bromo-1-benzofuran-3-carboxylic acid provides a baseline for predicted properties. 5-Bromo-1-benzofuran-3-carboxylic acid has a predicted density of 1.8±0.1 g/cm³ and a boiling point of 382.5±22.0 °C at 760 mmHg . The addition of a fluorine atom in the target compound is expected to slightly increase density (due to the higher atomic mass of F vs. H) and may alter the boiling point and vapor pressure due to changes in intermolecular interactions and polarity [1]. These differences, while not directly measured, are critical for process chemists when selecting appropriate purification techniques (e.g., distillation, recrystallization) or predicting behavior in various solvents.

Physicochemical Property Process Chemistry Purification

Vendor-Specified Purity and Storage Conditions: Ensuring Reproducibility in Research

Procurement of 5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid is supported by vendor-specified purity and storage data. For instance, AKSci lists a minimum purity of 95% for this compound (Cat. No. 8748DR), with a recommended storage condition of 'Store long-term in a cool, dry place' . This is comparable to the purity specifications for related compounds, such as 7-fluoro-1-benzofuran-3-carboxylic acid (AKSci, 95% purity) and 5-bromo-1-benzofuran-3-carboxylic acid (ChemScene, 97% purity) . While the purity levels are similar, the specific storage recommendations (cool, dry place) are critical for maintaining the integrity of the compound, as the carboxylic acid moiety can be prone to decarboxylation under certain conditions. Adherence to these vendor guidelines ensures batch-to-batch consistency and experimental reproducibility.

Quality Control Reproducibility Procurement

High-Impact Application Scenarios for 5-Bromo-7-fluoro-1-benzofuran-3-carboxylic Acid (1479026-17-9) Based on Verified Differentiation


Medicinal Chemistry: Lead Optimization for Improved Pharmacokinetic Properties

This compound is ideally suited for medicinal chemistry programs focused on optimizing the pharmacokinetic profile of lead candidates. Its molecular weight (259.03 g/mol) and lipophilicity (XLogP3-AA 2.6) [1] differ from mono-halogenated analogs, offering a distinct balance that can influence membrane permeability and metabolic stability. Researchers can incorporate this benzofuran scaffold into a lead series and directly compare its in vitro ADME properties (e.g., Caco-2 permeability, microsomal stability) to those of compounds derived from 5-bromo-1-benzofuran-3-carboxylic acid or 7-fluoro-1-benzofuran-3-carboxylic acid . This allows for a data-driven selection of the optimal halogenation pattern to achieve desired drug-like properties.

Organic Synthesis: Orthogonal Functionalization of a Benzofuran Core

In complex molecule synthesis, 5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid serves as a strategic building block for sequential functionalization. The bromine atom at the 5-position is amenable to Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups . The fluorine atom at the 7-position, while less reactive, can influence the electronic properties of the ring and may be targeted for nucleophilic aromatic substitution under appropriate conditions [2]. This dual reactivity, which is absent in mono-halogenated analogs, enables the construction of highly decorated benzofuran libraries for structure-activity relationship (SAR) studies.

Process Chemistry: Development of Robust Synthetic Routes with Predictable Physical Properties

Process chemists can leverage the predicted physical properties of this compound, inferred from its structural analog 5-bromo-1-benzofuran-3-carboxylic acid (density ~1.8 g/cm³, boiling point ~382.5 °C) , to design and optimize large-scale synthetic procedures. The presence of fluorine is expected to modify these properties, which can be critical for selecting appropriate solvents, determining distillation parameters, and designing crystallization protocols. Using a vendor like AKSci that provides a 95% purity specification and clear storage guidelines ensures that the material used in process development is of consistent quality, thereby increasing the reliability and scalability of the final manufacturing process.

Chemical Biology: Synthesis of Bifunctional Probes and Molecular Tools

The dual-halogenated nature of 5-bromo-7-fluoro-1-benzofuran-3-carboxylic acid makes it an excellent precursor for the synthesis of bifunctional chemical probes. For example, the carboxylic acid group at the 3-position can be readily conjugated to a linker or affinity tag (e.g., biotin), while the bromine atom at the 5-position can be used to install a reporter group (e.g., a fluorophore) via cross-coupling. The fluorine atom at the 7-position can serve as a silent label for 19F NMR studies or to modulate target binding. This orthogonal reactivity is not possible with simpler benzofuran-3-carboxylic acid analogs, making this compound a valuable tool for chemical biology applications .

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